molecular formula C10H15IN2S B2825392 1-Benzyl-3,3-dimethylthiourea hydroiodide CAS No. 1221722-46-8

1-Benzyl-3,3-dimethylthiourea hydroiodide

Cat. No. B2825392
CAS RN: 1221722-46-8
M. Wt: 322.21
InChI Key: YDJCBKRMYJFTKQ-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylthiourea hydroiodide is a chemical compound with the CAS Number: 2741-14-2 . It has a molecular weight of 194.3 . The IUPAC name for this compound is N’-benzyl-N,N-dimethylthiourea .


Molecular Structure Analysis

The InChI code for 1-Benzyl-3,3-dimethylthiourea is 1S/C10H14N2S/c1-12(2)10(13)11-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) . This compound contains a total of 27 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point between 95-99°C .

Scientific Research Applications

Corrosion Inhibition

1-Benzyl-3,3-dimethylthiourea derivatives have been studied for their corrosion inhibitory properties. For instance, derivatives like 1,3-dibenzylthiourea and 1-benzyl-3-diisopropylthiourea have been investigated as corrosion inhibitors for carbon steel in HCl solutions. These studies typically involve techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds in protecting metals from corrosion. The mode of action often involves the adsorption of these compounds onto the metal surface, forming a protective layer that reduces the rate of corrosion. The effectiveness of these inhibitors can be influenced by factors such as the molecular structure, the presence of functional groups, and the environmental conditions of the corrosion process (Torres et al., 2014).

Catalysis and Organic Synthesis

Thiourea derivatives, including those related to 1-Benzyl-3,3-dimethylthiourea, have been utilized in catalysis, particularly in enantio- and diastereoselective reactions. For example, bifunctional thioureas have been developed as catalysts for the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, showcasing high efficiency and selectivity. These catalysts enable the synthesis of compounds with significant stereochemical control, important for the production of pharmaceuticals and other biologically active molecules (Okino et al., 2005).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-benzyl-1,1-dimethylthiourea;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.HI/c1-12(2)10(13)11-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJCBKRMYJFTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NCC1=CC=CC=C1.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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